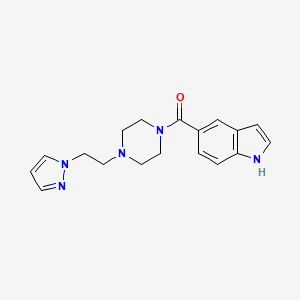
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1H-indol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The investigation of complex organic compounds, especially those involving pyrazole and piperazine rings connected to other heterocyclic structures like indoles, is of significant interest in medicinal chemistry and drug design due to their potential biological activities. These compounds are often explored for their interactions with various biological targets, leading to potential therapeutic applications.
Synthesis Analysis
Synthesis of compounds containing pyrazole, piperazine, and indole units typically involves multi-step organic reactions, starting from simpler precursors. Methods might include nucleophilic substitution, amidation, and ring-closure reactions. For example, Lv et al. (2013) reported the synthesis of novel pyrazole carboxamide derivatives containing a piperazine moiety, indicative of the complex synthetic routes that might be employed for compounds with similar structural features (Lv, Ding, & Zhao, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The detailed structure helps in understanding the molecular interactions, conformation, and stereochemistry, which are crucial for their biological activity. Cao et al. (2010) demonstrated the characterization of a complex pyrazole-triazole methanone compound, which may share structural similarities with the target compound, highlighting the importance of precise structural elucidation (Cao, Dong, Shen, & Dong, 2010).
Applications De Recherche Scientifique
Antagonist Properties and Pain Management
- The study by Díaz et al. (2020) discusses the synthesis and pharmacological activity of a series of pyrazoles, highlighting a compound (EST64454) as a σ1 receptor antagonist clinical candidate for the treatment of pain. This research emphasizes the compound's high aqueous solubility, permeability, and metabolic stability across species, showcasing its potential in pain management applications without mentioning drug use, dosage, or side effects (Díaz et al., 2020).
Synthesis and Structural Characterization
- Lv, Ding, and Zhao (2013) synthesized a series of novel pyrazole carboxamide derivatives, including structures similar to the target compound. Their work focuses on the synthesis process and X-ray structure characterisation, providing a foundation for understanding the chemical properties of these compounds without discussing drug-related applications (Lv, Ding, & Zhao, 2013).
Antimicrobial and Anticancer Potential
- Hafez, El-Gazzar, and Al-Hussain (2016) explored the synthesis of pyrazole derivatives for their in vitro antimicrobial and anticancer activity. This study identifies compounds with higher anticancer activity than the reference drug doxorubicin, showcasing the therapeutic potential of pyrazole derivatives in treating diseases without focusing on drug dosage or side effects (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antibacterial and Antifungal Activities
- Sanjeeva, Narendra, and Venkata (2022) reported the synthesis and characterization of new pyrazole and isoxazole derivatives, examining their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new treatments for infections without discussing specific drug uses or side effects (Sanjeeva, Narendra, & Venkata, 2022).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, pyrazole derivatives have been used in the synthesis of various drugs, suggesting they may interact with a variety of biological targets .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, these compounds could interact with their targets to modulate their activity, leading to changes in cellular processes .
Biochemical pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they may affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole and pyrazole derivatives, the effects could be diverse .
Analyse Biochimique
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1H-indol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c24-18(16-2-3-17-15(14-16)4-6-19-17)22-11-8-21(9-12-22)10-13-23-7-1-5-20-23/h1-7,14,19H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTKCSFCQHIJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

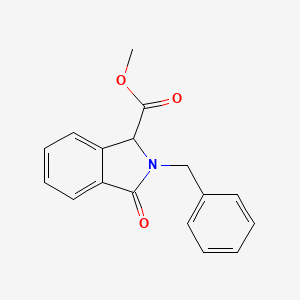
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)
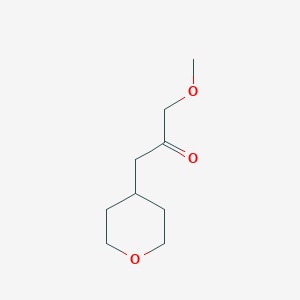
![rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B2486255.png)
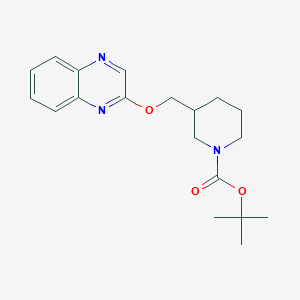
![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)
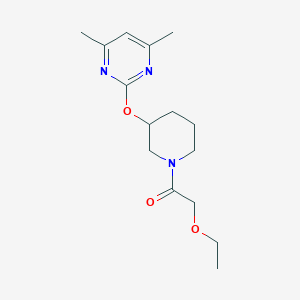
![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)
![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)


![1-(4-chlorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2486268.png)
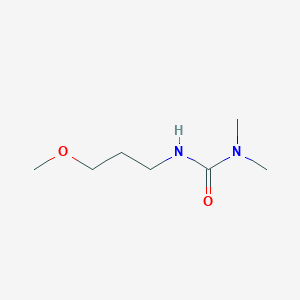
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)